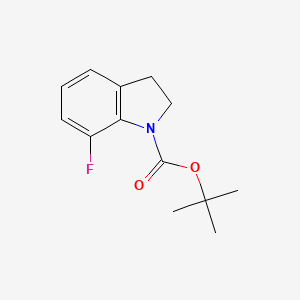

tert-Butyl 7-fluoroindoline-1-carboxylate

Description

tert-Butyl 7-fluoroindoline-1-carboxylate is a fluorinated indoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a fluorine atom at the 7-position of the indoline scaffold. Indoline, a partially saturated bicyclic structure (benzopyrrole), is a versatile pharmacophore in medicinal chemistry due to its conformational flexibility and ability to modulate electronic properties. This compound is of interest in drug discovery, particularly in the synthesis of kinase inhibitors, antiviral agents, and central nervous system (CNS) therapeutics, where fluorination is a common strategy to optimize pharmacokinetic profiles .

Properties

Molecular Formula |

C13H16FNO2 |

|---|---|

Molecular Weight |

237.27 g/mol |

IUPAC Name |

tert-butyl 7-fluoro-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-6H,7-8H2,1-3H3 |

InChI Key |

BHYLZFKJMPCFOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 7-fluoroindoline-1-carboxylate can be synthesized starting from commercially available indoline derivativesFor instance, the synthesis might start with the formylation of an indoline derivative, followed by reduction and protection steps to introduce the tert-butyl group . The fluorine atom can be introduced using electrophilic fluorination reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and ensure the selective formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-fluoroindoline-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

tert-Butyl 7-fluoroindoline-1-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoroindoline-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, influencing various biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-Butyl 7-fluoroindoline-1-carboxylate can be elucidated by comparing it to analogous indoline and indole derivatives. Key comparisons include:

tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS: 957204-30-7)

- Structure : Features a hydroxyl (-OH) group at the 6-position instead of fluorine.

- Molecular Formula: C₁₃H₁₇NO₃ (MW: 235.28 g/mol) vs. C₁₃H₁₆FNO₃ (MW: 253.27 g/mol for the 7-fluoro analog).

- Physicochemical Properties: The hydroxyl group increases polarity (higher Topological Polar Surface Area, TPSA: ~50 Ų vs. ~40 Ų for 7-F) and hydrogen-bonding capacity (1 donor vs. 0 for 7-F), reducing lipophilicity (predicted logP: ~2.1 vs. ~2.8 for 7-F). Lower BBB permeability (Blood-Brain Barrier) due to higher polarity .

- Synthesis: Synthesized via potassium carbonate-mediated Boc protection or catalytic hydrogenation (5% Pd/C in ethanol, 90% yield) . The 7-fluoro analog may require fluorination agents (e.g., Selectfluor®) instead of hydroxylation.

tert-Butyl 7-bromo-1H-indole-1-carboxylate

- Structure : Indole (aromatic) core vs. indoline (saturated), with bromine at the 7-position.

- Reactivity : Bromine serves as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine directs electrophilic substitution or stabilizes adjacent charges.

- Synthesis : Boc protection of 7-bromoindole using NEt₃, DMAP, and Boc₂O in CH₂Cl₂ (literature yield: ~85%) . The saturated indoline scaffold in the 7-fluoro analog necessitates reduction steps (e.g., hydrogenation of indole).

tert-Butyl 5-fluoroindoline-1-carboxylate (Hypothetical Analog)

- Substituent Position : Fluorine at the 5-position alters electronic distribution. The 7-fluoro derivative may exhibit stronger para-directed electronic effects in reactions.

- Biological Implications : Positional isomerism could influence target selectivity (e.g., kinase inhibition profiles).

Table 1: Comparative Analysis of Key Compounds

Research Findings and Implications

- Fluorine vs. Hydroxyl : The 7-fluoro derivative’s higher lipophilicity (logP ~2.8) compared to the 6-hydroxy analog (~2.1) suggests improved membrane permeability, making it more suitable for CNS-targeted therapies. However, the hydroxyl analog’s polarity enhances solubility for aqueous-phase reactions .

- Indoline vs. Indole : The saturated indoline core in the 7-fluoro compound may reduce metabolic oxidation compared to the aromatic indole derivative, extending half-life in vivo .

Biological Activity

Tert-butyl 7-fluoroindoline-1-carboxylate is a synthetic compound belonging to the indoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom at the 7-position of the indoline ring is significant as it can influence the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 235.27 g/mol |

| Log P | 3.24 |

| Solubility | Moderate (0.0806 mg/ml) |

| Melting Point | Not specified |

Biological Activity Overview

Research indicates that compounds related to indoline derivatives exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from related compounds.

- Anticancer Activity : Indoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on structurally similar compounds indicate that they can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

- Antimicrobial Properties : Some indole and indoline derivatives exhibit antimicrobial effects against a range of pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells.

- Neuroprotective Effects : Compounds possessing indole structures are known for their neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including fluorination and carboxylation processes. The synthetic routes can be optimized to enhance yield and purity.

Synthetic Pathway Example

A common synthetic approach involves:

- Formation of Indoline Core : Starting from commercially available indole derivatives.

- Fluorination : Utilizing reagents such as Selectfluor to introduce the fluorine atom at the desired position.

- Carboxylation : Employing tert-butyl esters for functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.